Trp-Lys-Tyr-Met-Val-Met-NH2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

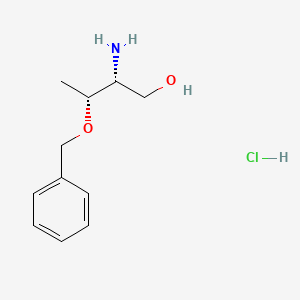

“Trp-Lys-Tyr-Met-Val-Met-NH2” is a synthetic peptide that specifically activates neutrophils through FPRL1/lipoxin A4 receptors and is an agonist for the orphan monocyte-expressed chemoattractant receptor FPRL2 .

Synthesis Analysis

The peptide is synthesized and purified by analytical reverse-phased HPLC . The process involves a linear gradient of 0.1% trifluoroacetic acid in water to 0.01% trifluoroacetic acid in acetonitrile from 18:82 to 50:50 in 30 minutes .Molecular Structure Analysis

The molecular formula of the peptide is C41H61N9O7S2 . It has a molecular weight of 856.11 .Chemical Reactions Analysis

The peptide activates all three receptors, FPRL1, FPRL2, and FPR, with the L-conformer WKYMVM activating exclusively FPRL1 and FPRL2 . The peptide induces different conformational changes in FPRL1 and FPRL2 .Physical And Chemical Properties Analysis

The peptide is a white to off-white powder . It is soluble in water at a concentration of more than 2 mg/mL .科学研究应用

- W-peptide belongs to the class of therapeutic peptides, which are pharmaceutical agents composed of well-ordered amino acids with molecular weights typically ranging from 500 to 5000 Da .

- These peptides have been studied for their specific physiological activities, including hormone-like effects. Notably, insulin (with 51 amino acids) was the first therapeutic peptide, revolutionizing diabetes treatment .

- ITP is an autoimmune disorder characterized by low platelet counts. Peptides targeting platelet receptors or modulating immune responses could be beneficial .

- W-peptide-based hydrogels could be engineered to deliver anti-tumor agents, promoting spatial organization and controlled release .

- This technique allows the study of protein function and structure, potentially leading to therapeutic insights .

Therapeutic Peptides

Immune Thrombocytopenic Purpura (ITP) Treatment

Anti-Tumor Therapy via Self-Assembled Peptide Hydrogels

Chemical Biology and Drug Discovery

Protein Semisynthesis

Peptide Labeling and Imaging

作用机制

Target of Action

The W-peptide, also known as Trp-Lys-Tyr-Met-Val-Met-NH2 or H-Trp-Lys-Tyr-Met-Val-Met-NH2, is a type of antimicrobial peptide (AMP) that has been found to interact with a variety of targets . These targets are primarily proteins and receptors on the cell surface, including cytokine receptors, chemokine receptors, and G-protein coupled receptors . The peptide’s interaction with these targets plays a crucial role in its antimicrobial activity.

Mode of Action

The W-peptide interacts with its targets through a sophisticated mechanism of action . It has been found to stimulate phospholipase C (PLC)-mediated formation of InoPs in certain cell lines and human neutrophils . This interaction leads to changes in the cell, such as efflux of potassium ions and dissipation of membrane potential . The peptide’s mode of action is primarily through its interaction with these targets, leading to changes in the cell’s activity and function .

Biochemical Pathways

The W-peptide affects several biochemical pathways. It has been found to influence metabolic pathways related to guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp), the tricarboxylic acid (TCA) cycle, haem biosynthesis, purine and pyrimidine biosynthesis, and amino acid and lipid metabolism . These pathways play a crucial role in the cell’s metabolic adjustments, biofilm formation, and energy production .

Pharmacokinetics

Natural peptides typically have poor absorption, distribution, metabolism, and excretion (ADME) properties with rapid clearance, short half-life, low permeability, and sometimes low solubility . . These strategies include enhancing permeability, reducing proteolysis and renal clearance, and prolonging half-life . These modifications can significantly impact the bioavailability of the peptide.

Result of Action

The W-peptide’s action results in several molecular and cellular effects. It has been found to cause loss of cell viability, tested by staining with propidium iodide, suggesting a bactericidal effect of the peptide . Additionally, the peptide has been found to cause efflux of potassium ions, dissipation of membrane potential, and disruptions in the phospholipid fatty acyl packing . These effects can lead to transient membrane openings, rupture, and ultimately cell lysis .

Action Environment

The action of the W-peptide can be influenced by various environmental factors. For instance, the peptide’s activity can be affected by the presence of other peptides or proteins in the environment . Additionally, the peptide’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of certain ions . Understanding these environmental influences is crucial for optimizing the peptide’s therapeutic potential.

未来方向

属性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H61N9O7S2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55)/t29-,31-,32-,33-,34-,35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBGOORJEKQQLG-LXOXETEGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H61N9O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

856.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,2'-Bithiophene]-5,5'-diyldiboronic acid](/img/structure/B574362.png)